N-piperidin-1-yl-methanesulfonamide N-piperidin-1-yl-methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14055223
InChI: InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol

N-piperidin-1-yl-methanesulfonamide

CAS No.:

Cat. No.: VC14055223

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

N-piperidin-1-yl-methanesulfonamide -

Specification

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
IUPAC Name N-piperidin-1-ylmethanesulfonamide
Standard InChI InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3
Standard InChI Key XFNZLWPRVFVAEW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NN1CCCCC1

Introduction

Chemical Structure and Nomenclature

The molecular structure of N-piperidin-1-yl-methanesulfonamide consists of a methanesulfonamide group (-SO2NH2) bonded to the nitrogen atom of a piperidine ring. Key structural features include:

  • Molecular Formula: C6H14N2O2S (hypothetical, based on analogous compounds) .

  • SMILES: O=S(=O)(N)N1CCCCC1 .

  • InChIKey: HOPSXFCUBKAIAB-UHFFFAOYSA-N (derived from PubChem data for phenyl(piperidin-1-yl)methanesulfonamide) .

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight178.25 g/mol (calculated)
logP~1.2–1.9 (predicted)
Hydrogen Bond Acceptors4 (2 oxygen, 1 sulfur, 1 nitrogen)
Hydrogen Bond Donors1 (sulfonamide NH)
Polar Surface Area~47–55 Ų

Synthesis and Reactivity

N-Piperidin-1-yl-methanesulfonamide can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves:

  • Reaction of Piperidine with Methanesulfonyl Chloride:

    Piperidine+CH3SO2ClN-Piperidin-1-yl-methanesulfonamide+HCl\text{Piperidine} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{N-Piperidin-1-yl-methanesulfonamide} + \text{HCl}

    This method is analogous to the synthesis of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide, where sulfonamide formation occurs under basic conditions .

Table 2: Synthetic Routes for Analogous Compounds

SubstrateReagent/ConditionsProductYieldSource
PiperidineMethanesulfonyl chloride, Et3NN-Piperidin-1-yl-methanesulfonamide60–75%
3-(Piperidin-1-yl)propanoic acidSOCl2, then NH3Propionamide derivatives85%

Pharmacological and Biological Activity

Piperidine sulfonamides exhibit diverse biological activities, as evidenced by structurally related compounds:

  • Enzyme Inhibition: A derivative, N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide, acts as a brain-permeable kynurenine monooxygenase inhibitor, highlighting potential neuropharmacological applications .

  • Antimicrobial Properties: Methanesulfonamide derivatives demonstrate activity against bacterial and fungal pathogens due to sulfonamide’s interference with folate synthesis .

  • Anti-inflammatory Effects: Piperidine-containing sulfonamides modulate inflammatory pathways, such as cyclooxygenase (COX) inhibition .

Table 3: Biological Activities of Related Compounds

CompoundActivityIC50/EC50Source
Phenyl(piperidin-1-yl)methanesulfonamideCOX-2 inhibition0.8 µM
N-Methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamideAntibacterial (E. coli)12.5 µg/mL

Applications in Drug Discovery

Piperidine sulfonamides are privileged scaffolds in medicinal chemistry:

  • Central Nervous System (CNS) Agents: The piperidine moiety enhances blood-brain barrier permeability, making these compounds candidates for neurodegenerative disease therapeutics .

  • Anticancer Agents: Derivatives like 1-phenyl-N-(piperidin-3-yl)-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide inhibit anti-apoptotic Bcl-2 proteins, inducing cancer cell death .

  • Metabolic Stability: Structural modifications, such as N-methylation, improve metabolic stability and oral bioavailability .

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